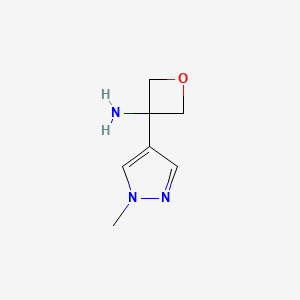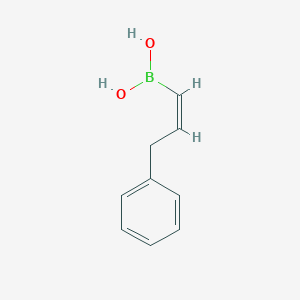
3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine is a heterocyclic compound that features both a pyrazole and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an oxetane derivative in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-Dimethyl-1H-pyrazol-3-amine
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine is unique due to the presence of both a pyrazole and an oxetane ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-10-3-6(2-9-10)7(8)4-11-5-7/h2-3H,4-5,8H2,1H3 |
InChI Key |
RNFDWANHJXGYBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2(COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)

![2H-Indeno[5,6-D][1,2]oxazole](/img/structure/B11918047.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11918056.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)

![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
